molecular formula C10H18O B049621 (+)-Isomenthone CAS No. 1196-31-2

(+)-Isomenthone

Cat. No. B049621
CAS RN: 1196-31-2
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-RKDXNWHRSA-N
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Description

Synthesis Analysis

(+)-Isomenthone has been synthesized through various organic reactions, including highly enantioselective processes. For instance, a novel synthesis approach involves the use of (+)-isomenthone-derived 1,3-diol ligands for catalyzing asymmetric aldol reactions, showcasing the compound's versatility in synthetic organic chemistry (Gardiner et al., 2003). Additionally, the synthesis of various isomers and the exploration of enantioselective reactions highlight the compound's utility in preparing chiral building blocks for further chemical transformations (Grassi et al., 1985).

Molecular Structure Analysis

The conformational landscape of (+)-isomenthone has been explored through microwave spectroscopy, revealing insights into its structural dynamics and the effects of its conformation on reactivity and interaction with other molecules (Xu et al., 2015). These studies are crucial for understanding the fundamental aspects of its chemical behavior.

Chemical Reactions and Properties

(+)-Isomenthone participates in various chemical reactions, such as isomerization and multicomponent reactions, which are pivotal in synthesizing complex organic molecules. Its role in the cis-trans isomerization of organic molecules has implications for synthetic strategies and molecular design (Dugave & Demange, 2003). The compound's involvement in isocyanide-based multicomponent reactions further underscores its versatility in organic synthesis (Dömling, 2002).

Scientific Research Applications

  • Protection of Human Dermal Fibroblasts : Isomenthone has been shown to protect human dermal fibroblasts from TNF-α-induced cell death. This protection is attributed to the blocking of activation in the JNK and p38 MAPK pathways, which subsequently prevents downstream apoptotic events (Jung et al., 2012).

  • Catalysis in Asymmetric Aldol Reaction : It has been used in the synthesis of new (+)-isomenthone-derived 1,3-diol ligands. These ligands have demonstrated the ability to catalyze an asymmetric aldol reaction with high enantiomeric excess (87-90% e.e.) (Gardiner et al., 2003).

  • Analytical Chemistry and Traditional Medicine : A validated HPLC/photodiode array method has been developed for determining isomenthone in Ziziphora tenuior, a plant used in traditional medicine for treating various ailments like fever and gastrointestinal disorders (Ghassemi et al., 2013).

  • Green Chemistry Applications : The "green" modification of the acid-catalyzed isomerization of (−)-menthone to (+)-isomenthone using an acid-form ion-exchange resin has been studied for its environmental benefits, including significant waste reduction and hazard elimination (Ginzburg et al., 2014).

  • Stereoselective Hydrogenation Studies : Research has been conducted on the stereoselective hydrogenation of (−)-menthone and (+)-isomenthone mixtures using nickel catalysts. This study focuses on the production of non-equilibrium mixtures of isomers, particularly those containing less stable menthol isomers (Kukula & Červený, 2000).

  • Synthesis and Stereostructure : The synthesis and proof of stereostructure of a new (+)-isomenthone-derived homochiral 1,3-diol have been achieved, with its structure validated through coupling data and NOE experiments (Gardiner et al., 1998).

  • Conformational Landscape Exploration : A study identified three conformations of menthone and one for isomenthone, utilizing a computer program to automatically identify different species in a dense broadband microwave spectrum (Schmitz et al., 2015).

properties

IUPAC Name

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044475, DTXSID001015953
Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R)-Isomenthone
Source EPA DSSTox
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.925
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(+)-Isomenthone

CAS RN

1196-31-2, 491-07-6
Record name (1R,4R)-Isomenthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isomenthone, (+)-
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Record name Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone
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Record name (1R,4R)-Isomenthone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-isomenthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isomenthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMENTHONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,070
Citations
RN Kulkarni, GR Mallavarapu… - Flavour and …, 1998 - Wiley Online Library
Two clones of geranium (nos 53 and 79) obtained from leaf cuttings of a geranium cultivar (Pelargonium sp.) and later multiplied by stem cuttings were found to be rich in isomenthone (…
Number of citations: 43 onlinelibrary.wiley.com
D Aviv, E Galun - Planta medica, 1978 - thieme-connect.com
… Four of the six cell lines did convert pulegone into isomenthone. Cell densities, precursor concentration and incubation time affected the biotransformation of pulegone to isomenthone …
Number of citations: 62 www.thieme-connect.com
D Schmitz, VA Shubert, T Betz, M Schnell - Frontiers in Chemistry, 2015 - frontiersin.org
… ones for isomenthone ax-eq A and isomenthone ax-eq B, so … menthone C and the fourth one to isomenthone eq-ax A. In … isomenthone eq-ax A. The axially aligned isopropyl group of …
Number of citations: 43 www.frontiersin.org
R Gupta, GR Mallavarapu, S Banerjee… - Flavour and fragrance …, 2001 - Wiley Online Library
… isomenthone as the major monoterpenoid component. The IRPG oil had about 71% isomenthone… to the parental variety oil, in which isomenthone, citronellol and geraniol contents …
Number of citations: 34 onlinelibrary.wiley.com
SS Kulkarni, NS Ravindra… - Natural Product …, 2012 - journals.sagepub.com
… isomenthone-rich variants of rose-scented geranium had quite high contents of isomenthone (64-… very low content of isomenthone) and four earlier reported isomenthone-rich variants of …
Number of citations: 7 journals.sagepub.com
B Willhalm, AF Thomas - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… menthone and isomenthone are “virtually identical,” there is, in fact, a significant difference. The molecular ion is measurably more stable in menthone than in isomenthone (respectively …
Number of citations: 19 pubs.rsc.org
R Croteau, KV Venkatachalam - Archives of biochemistry and biophysics, 1986 - Elsevier
… and (+)isomenthone in leaf discs, and the reduction of (+)-[3H]pulegone … and (+)-isomenthone was similarly documented. Each step of the pathway was demonstrated in a crude soluble …
Number of citations: 80 www.sciencedirect.com
G Saxena, S Banerjee, R Gupta… - Journal of Essential …, 2004 - Taylor & Francis
The hydrodistilled essential oil of the shoots of the geranium variant K-99 derived from the Pelargonium species ‘Kunti,’ a geraniol-rich cultivar that was found to be rich in isomenthone. …
Number of citations: 11 www.tandfonline.com
K Schulz, M Bertau, K Schlenz, S Malt, J Dreßler… - Analytica chimica …, 2009 - Elsevier
… Menthone and isomenthone were rapidly metabolised and … blood sampling, menthone, isomenthone, neomenthol and menthol … Because of the same retention times of isomenthone and …
Number of citations: 19 www.sciencedirect.com
WB Smith, C Amezcua - Magnetic resonance in chemistry, 1998 - Wiley Online Library
ABSTRACT: trans‐2‐Isopropyl‐5‐methylcyclohexanone (menthone) may be considered as locked in the diequatorial conformer. However, the cis isomer (isomenthone) may exist in …

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